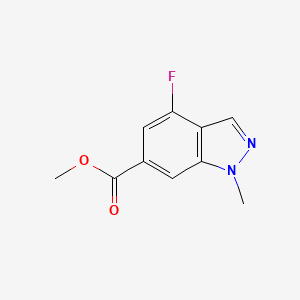

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate

Description

Properties

Molecular Formula |

C10H9FN2O2 |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

methyl 4-fluoro-1-methylindazole-6-carboxylate |

InChI |

InChI=1S/C10H9FN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 |

InChI Key |

IKKADSDONRCHGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Annulation Reaction Starting from 2-fluoro-4-bromobenzaldehyde and Methylhydrazine

A prominent patented method uses 2-fluoro-4-bromobenzaldehyde and methylhydrazine as key starting materials to form the indazole ring system. The process includes:

Step 1: Ring Formation (Annulation)

The aldehyde and methylhydrazine undergo a cyclization reaction to yield 6-bromo-1-methylindazole. This step is typically performed in the presence of a base such as triethylamine, potassium carbonate, or sodium bicarbonate. The reaction is carried out under mild conditions and achieves a high yield (up to 85%), making it suitable for scale-up.Step 2: Methyl Formate Reaction (Carbonylation and Esterification)

The 6-bromo-1-methylindazole intermediate is subjected to a carbonylation reaction using methyl formate under a carbon monoxide atmosphere (4.5–5.0 MPa) with a palladium catalyst such as [1,1'-bis(diphenylphosphine)ferrocene] palladium dichloride dichloromethane complex. The temperature is maintained between 100–110°C for 15–20 hours to form the methyl ester derivative.Step 3: Hydrolysis

The methyl ester is hydrolyzed under alkaline conditions (using sodium hydroxide) to yield the corresponding carboxylic acid if desired. The molar ratio of methyl ester to sodium hydroxide is approximately 1:0.9–1.

This method avoids the formation of positional isomers of the methyl group at N-1, which are problematic in other alkylation methods, thereby improving product purity and simplifying purification.

Reaction Conditions and Parameters

| Step | Key Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Catalyst/Notes |

|---|---|---|---|---|---|

| Annulation | 2-fluoro-4-bromobenzaldehyde + methylhydrazine + base | Ambient to mild | Atmospheric | Several h | Base: triethylamine, potassium carbonate, or NaHCO3 |

| Methyl Formate Reaction | 6-bromo-1-methylindazole + methyl formate + CO atmosphere | 100–110 | 4.5–5.0 | 15–20 | Pd catalyst: [1,1'-bis(diphenylphosphine)ferrocene]PdCl2·CH2Cl2 |

| Hydrolysis | Methyl ester + NaOH (alkaline) | Ambient to mild | Atmospheric | Several h | Molar ratio methyl ester:NaOH ~1:0.9–1 |

Purification and Challenges

- The patented method highlights that direct synthesis of the 1-methyl-substituted indazole avoids isomer formation, which is a significant advantage for purification and industrial scalability.

- However, methylation steps can introduce impurities that complicate product separation, requiring careful optimization of reaction conditions and purification protocols.

- The final product is typically obtained as a solid with high purity (~98%) and is stable at room temperature.

Summary Table of Key Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s fluorine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate with structurally related indazole derivatives:

Key Observations :

- Substituent Effects: Halogen vs. Position of Ester Group: Shifting the ester from the 6- to 5-position (e.g., Methyl 3-bromo-1H-indazole-5-carboxylate) may influence electronic distribution and binding affinity in drug-receptor interactions . 1-Methyl Group: The presence of a methyl group at the 1-position (as in the target compound) could enhance steric hindrance, affecting metabolic stability compared to non-methylated analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Indazoles

Biological Activity

Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, virology, and inflammation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an indazole derivative characterized by the following structural features:

- Fluorine Atom : Located at the 4-position, enhancing binding affinity.

- Methyl Group : Positioned at the 1-position, contributing to lipophilicity.

- Carboxylate Group : At the 6-position, crucial for interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 223.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various kinases and other molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell cycle regulation and apoptosis, such as CHK1 and CHK2. This inhibition can lead to altered cell cycle progression and enhanced sensitivity to DNA-damaging agents.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially by disrupting viral replication pathways.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses through its action on specific signaling pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description | IC50 Values (if available) |

|---|---|---|

| Antitumor Activity | Inhibits tumor growth in various cancer cell lines | Varies by cell line |

| Antiviral Activity | Disrupts viral replication mechanisms | Not specified |

| Anti-inflammatory | Modulates inflammatory pathways | Not specified |

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. For instance, in HCT116 colorectal cancer cells, the compound showed potent antiproliferative effects with IC50 values in the low micromolar range .

- Mechanistic Insights : Research has elucidated that the compound’s interaction with kinases such as c-MET plays a critical role in its antitumor activity. Co-crystallization studies revealed that it binds effectively to the kinase domain, providing a structural basis for its inhibitory action .

- Inflammation Modulation : In vitro assays indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Solubility : The compound is soluble in water, facilitating its use in biological assays.

- Bioavailability : Preliminary data suggest good oral bioavailability; however, further studies are needed to confirm these findings.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Key steps include alkylation and carboxylation. For example, alkylation of the indazole core using sodium hexamethyldisilazane in tetrahydrofuran (THF) under reflux yields 44%, while saponification with NaOH achieves 53% . To optimize:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.

- Purification : Chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Q. How is the crystal structure of this compound determined?

Methodological Answer: X-ray crystallography with programs like SHELX is standard. Steps include:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and fume hoods are mandatory due to potential irritancy (similar to chlorinated analogs) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water.

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. bromo) impact bioactivity?

Methodological Answer:

- Synthetic analogs : Compare this compound with bromo/iodo derivatives (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate) .

- Bioassays : Test inhibition of kinases or receptors (e.g., EGFR) using fluorescence polarization assays.

- SAR analysis : Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while bulkier halogens may sterically hinder interactions.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model transition states for SNAr reactions.

- Molecular dynamics : Simulate solvation effects in DMSO to assess leaving-group propensity (e.g., methoxy vs. fluoro) .

- Docking studies : AutoDock Vina predicts binding poses in enzyme active sites, correlating with experimental IC50 values.

Q. How can spectroscopic contradictions (e.g., NMR vs. MS data) be resolved?

Methodological Answer:

- NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm).

- High-res MS : Confirm molecular ion ([M+H]+ = 223.06) with TOF-MS to distinguish from isobaric impurities.

- Cross-validation : Compare with published data for analogs like Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate .

Q. What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.